An In-depth Technical Guide to Lisinopril Impurity F: Chemical Structure, Properties, and Analytical Considerations
An In-depth Technical Guide to Lisinopril Impurity F: Chemical Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Lisinopril Impurity F, a known process-related impurity in the manufacturing of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. As a critical aspect of drug quality and safety, understanding the profile of such impurities is paramount for regulatory compliance and ensuring therapeutic efficacy. This document delves into the chemical identity, formation, and analytical control of Lisinopril Impurity F, offering field-proven insights for professionals in pharmaceutical development.
Introduction to Lisinopril and the Imperative of Impurity Profiling
Lisinopril is a synthetic peptide derivative and a potent, long-acting ACE inhibitor widely prescribed for the treatment of hypertension, heart failure, and following myocardial infarction.[1] Its therapeutic action is mediated through the inhibition of the renin-angiotensin-aldosterone system. The presence of impurities in an active pharmaceutical ingredient (API) can impact the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate stringent control over impurities. For this reason, a thorough understanding of the impurity profile of any API, such as Lisinopril, is a critical component of the drug development process.[2]
Chemical Identity and Physicochemical Properties of Lisinopril Impurity F
Lisinopril Impurity F is a structural analogue of Lisinopril, distinguished by the saturation of the phenyl ring present in the parent molecule to a cyclohexyl ring.[2]
Chemical Structure:
Figure 2: Formation Pathway of Lisinopril Impurity F.
Laboratory-Scale Synthesis for Reference Standard Generation
The independent synthesis of Lisinopril Impurity F is essential for its definitive identification, characterization, and for the development and validation of analytical methods. A published method for the preparation of Lisinopril Impurity F involves the direct hydrogenation of Lisinopril. [2] Experimental Protocol: Synthesis of Lisinopril Impurity F [2]
-
Dissolution: Dissolve Lisinopril dihydrate (5 g, 11.33 mmol) in a mixture of demineralized water (5 mL) and methanol (50 mL).
-
Catalyst Addition: Add rhodium on carbon (0.4 g) to the solution at a temperature of 25–30°C.
-
Hydrogenation: Transfer the reaction mixture to a hydrogenator and apply a hydrogen pressure of 15 kg/cm ².
-
Reaction: Stir the reaction mass for 20 hours at 25–30°C, maintaining the hydrogen pressure at 15 kg/cm ².
-
Work-up and Isolation: (Details for work-up and purification would typically follow, such as filtration to remove the catalyst, solvent evaporation, and crystallization or chromatographic purification to isolate the pure impurity).
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
Analytical Methodologies for Identification and Quantification
The control of Lisinopril Impurity F in the final API relies on robust analytical methods capable of separating it from Lisinopril and other related substances, and quantifying it at low levels. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
The United States Pharmacopeia (USP) monograph for Lisinopril provides an HPLC method for the analysis of organic impurities. [3]This method can be utilized for the detection and quantification of Lisinopril Impurity F.
Table 2: Representative HPLC Parameters for the Analysis of Lisinopril Impurities
| Parameter | Condition | Source |
| Column | C8, 5 µm, 250 x 4.6 mm | [3] |
| Mobile Phase A | 3.53 g/L Monobasic Sodium Phosphate Dihydrate in water, pH 4.1 with Phosphoric Acid | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Gradient | 0-35 min: 0-40% B; 35-55 min: 40% B; 55-60 min: 40-0% B | [3] |
| Flow Rate | 1.8 mL/min | [3] |
| Column Temperature | 45 °C | [3] |
| Detection | UV at 210 nm | [3] |
| Injection Volume | 20 µL | [3] |
Causality Behind Method Parameters:
-
C8 Column: A C8 stationary phase provides a good balance of hydrophobicity for retaining Lisinopril and its more polar and non-polar impurities, allowing for effective separation.
-
pH 4.1 Buffer: The acidic pH of the mobile phase ensures the consistent ionization state of the acidic and basic functional groups in Lisinopril and its impurities, leading to sharp and reproducible peaks.
-
Gradient Elution: A gradient of acetonitrile is necessary to elute impurities with a wide range of polarities within a reasonable run time.
-
UV Detection at 210 nm: This wavelength is in the far-UV region where peptide bonds and carboxylic acids absorb, providing good sensitivity for Lisinopril and its related compounds which lack a strong chromophore.
Figure 3: Analytical Workflow for Lisinopril Impurity F by HPLC.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For the initial identification and structural confirmation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. The mass-to-charge ratio of the impurity can be determined, providing a crucial piece of information for its identification. [2]For unambiguous structure elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. [4]The 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for its complete structural assignment.
Pharmacopeial Standards and Control Strategy
The presence of Lisinopril Impurity F is controlled by the specifications outlined in major pharmacopeias. The European Pharmacopoeia (EP) lists Lisinopril Impurity F and provides a reference standard for its identification and control. [5][6] Control Strategy:
The control of Lisinopril Impurity F is a multi-faceted approach encompassing:
-
Process Control: Strict control of hydrogenation process parameters (temperature, pressure, catalyst, and reaction time) to minimize its formation. [2]2. Raw Material Quality: Ensuring the quality of starting materials and reagents to prevent side reactions.
-
In-Process Controls (IPCs): Monitoring the progress of the hydrogenation reaction to ensure the desired conversion without significant over-hydrogenation.
-
Final API Testing: Utilizing a validated analytical method, such as the HPLC method described, to quantify the level of Impurity F in the final Lisinopril API and ensure it meets the acceptance criteria set by the relevant pharmacopeia or internal specifications.
Toxicological and Pharmacological Considerations
Given its structural similarity to Lisinopril, it is plausible that Impurity F could exhibit some level of ACE inhibition. However, without specific pharmacological data, its activity relative to the parent drug is unknown. The primary concern with any impurity is its potential to cause adverse effects, and therefore, its levels are strictly controlled.
Conclusion
Lisinopril Impurity F is a well-characterized, process-related impurity of Lisinopril, arising from over-hydrogenation during synthesis. Its formation can be controlled through careful optimization and monitoring of the manufacturing process. Robust analytical methods, primarily HPLC, are employed for its detection and quantification to ensure that the final API complies with the stringent limits set by pharmacopeias. A thorough understanding of the chemical nature, formation, and control of this and other impurities is fundamental to the development of safe and effective Lisinopril drug products.
References
-
Raghava Reddy, A. V., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia pharmaceutica, 84(2), 269–278. [Link]
-
Phenomenex. Separation of Lisinopril and its Organic Impurities per USP Monograph. [Link]
-
Science.gov. ace inhibitor lisinopril: Topics by Science.gov. [Link]
-
PubChem. Lisinopril. [Link]
-
Apotex Inc. PRODUCT MONOGRAPH PrAPO-LISINOPRIL/HCTZ (TYPE Z). [Link]
-
Semantic Scholar. Synthesis and Characterization of Compounds Related to Lisinopril. [Link]
-
Veeprho. Lisinopril Dihydrate Impurities and Related Compound. [Link]
-
Avdeef, A., Tsinman, O., Tsinman, K., Sun, N., & Voloboy, D. (2013). Physico-chemical profiling of the ACE-inhibitor lisinopril: acid-base properties. ADMET & DMPK, 1(1), 35-47. [Link]
-
Zhang, Z., Tian, Y., Xu, F., Wang, N., & Chen, Y. (2007). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Journal of pharmaceutical and biomedical analysis, 44(2), 433–439. [Link]
-
National Center for Biotechnology Information. Lisinopril - LiverTox. [Link]
-
ResearchGate. Synthesis and Characterization of Compounds Related to Lisinopril. [Link]
-
Herman, J., & Preuss, C. V. (2023). Lisinopril. In StatPearls. StatPearls Publishing. [Link]
-
PubChem. Lisinopril specified impurity F. [Link]
- Google Patents.
-
EDQM. CRS catalogue. [Link]
-
Pharmaffiliates. Lisinopril-impurities. [Link]
-
SynThink. Lisinopril EP Impurities & USP Related Compounds. [Link]
-
Council of Europe. Lisinopril dihydrate. [Link]
-
KM Pharma Solution. COA - Lisinopril EP Impurity F. [Link]
- Google Patents.
-
ResearchGate. Identification of a new impurity in lisinopril | Request PDF. [Link]
-
Wang, D., Pei, S., Zhou, M., Sun, C., & Pan, Y. (2006). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Journal of Zhejiang University. Science. B, 7(4), 310–313. [Link]
Sources
- 1. Lisinopril - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wordpress.tusnovics.pl [wordpress.tusnovics.pl]
- 6. Lisinopril impurity F EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 7. Lisinopril specified impurity F | C21H37N3O5 | CID 71587933 - PubChem [pubchem.ncbi.nlm.nih.gov]
